6-(4-ethylphenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one
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Overview
Description
6-(4-ethylphenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family
Preparation Methods
The synthesis of 6-(4-ethylphenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. One common method involves the formation of the pyrido[4,3-d]pyrimidine core through cyclization reactions. For example, pyrano[4,3-d]pyrimidin-5-ones can be treated with amines to yield pyrido[4,3-d]pyrimidin-5(6H)-ones . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
6-(4-ethylphenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace existing substituents on the pyrido[4,3-d]pyrimidine core.
Common reagents used in these reactions include bromine in acetic acid for oxidation and various amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activity and can be used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-cancer and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-ethylphenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar compounds to 6-(4-ethylphenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one include other pyrido[4,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines. These compounds share a similar core structure but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific substituents, which confer distinct biological and chemical properties .
Properties
Molecular Formula |
C19H20N4O |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
6-(4-ethylphenyl)-2-pyrrolidin-1-ylpyrido[4,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C19H20N4O/c1-2-14-5-7-15(8-6-14)23-12-9-17-16(18(23)24)13-20-19(21-17)22-10-3-4-11-22/h5-9,12-13H,2-4,10-11H2,1H3 |
InChI Key |
COFBFUFUYGEWAH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=CC3=NC(=NC=C3C2=O)N4CCCC4 |
Origin of Product |
United States |
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